N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine
Description
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-16(18)11-2-3-12(14-10-11)13-4-1-5-15-6-8-19-9-7-15/h2-3,10H,1,4-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYAEPYKNUNJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine, also known as a derivative of pyridinamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a nitro group and a morpholine moiety, which contribute to its pharmacological properties.
The biological activity of this compound can be attributed to its interactions with various biological targets. The compound is known to act on multiple pathways, including:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinase activities, which are crucial in many signaling pathways involved in cell proliferation and survival. For instance, the inhibition of interleukin-2 inducible tyrosine kinase (Itk) has been linked to therapeutic effects in respiratory and autoimmune diseases .
- Protein Degradation Pathways : The compound may also engage with the ubiquitin-proteasome pathway (UPP), which is essential for maintaining cellular homeostasis by regulating protein degradation . This pathway's modulation can have implications in treating diseases characterized by protein aggregation or misfolding.
Pharmacological Studies
Research indicates that this compound exhibits significant biological activity across various models:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through apoptosis induction in cancer cell lines. For example, it has been observed to affect cell viability and induce apoptosis in melanoma cell lines .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially through the modulation of inflammatory pathways and oxidative stress reduction .
- Antimicrobial Activity : The nitro group in the compound is known to enhance antimicrobial properties, making it a candidate for further exploration against bacterial infections.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- A study conducted on a series of pyridine derivatives demonstrated their potential as effective inhibitors of cancer cell growth, with specific focus on their ability to induce apoptosis via caspase activation pathways.
- Another investigation into morpholine-containing compounds revealed their capacity to modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders.
Data Table: Biological Activities of this compound
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine is primarily recognized for its role as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk). This kinase is crucial in T-cell signaling pathways, which are implicated in several diseases, including asthma, autoimmune disorders, and allergic reactions. The inhibition of Itk can potentially lead to therapeutic advancements in managing these conditions.
Therapeutic Potential
- Respiratory Diseases : The compound has shown promise in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of Itk may reduce T-cell activation and cytokine release, which are central to the pathophysiology of these diseases .
- Allergic Diseases : By targeting Itk, the compound may also help manage allergic conditions like allergic rhinitis and atopic dermatitis. Studies indicate that Itk inhibitors can modulate immune responses, potentially alleviating symptoms associated with these disorders .
- Autoimmune Disorders : There is potential for this compound in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Its role in inhibiting T-cell activity could help mitigate the inappropriate immune responses characteristic of these conditions .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound and related compounds:
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating intermediates with enhanced biological activity:
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Conditions : 10% Pd/C catalyst in methanol or THF under H₂ gas (4–6 hours, 0–25°C) .
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Product : N-[3-(4-morpholinyl)propyl]-5-amino-2-pyridinamine.
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Mechanism : Sequential electron transfer and protonation steps reduce -NO₂ to -NH₂ .
Base-Induced Rearrangements
Triethylamine (TEA) triggers structural rearrangements in nitro-substituted pyridine derivatives:
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Reaction : Heating with TEA in ethanol leads to imidazo[1,2-a]pyridine or indole derivatives via nucleophilic attack at C-4 of the pyridine ring .
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Example :
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Pathway : Base-induced ring expansion followed by elimination of water/nitrous acid .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings, enabling diversification:
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Suzuki Coupling :
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Buchwald-Hartwig Amination :
Functionalization of the Morpholine Moiety
The morpholine-propyl chain undergoes alkylation or acylation:
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Alkylation : Reacts with alkyl halides in THF using K₂CO₃ as a base .
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Acylation : Acetyl chloride in THF with triethylamine yields acylated derivatives .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyridine ring directs electrophiles to specific positions:
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Nitration/Sulfonation : Limited due to the existing -NO₂ group but feasible under strong acidic conditions.
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Halogenation : Bromine or chlorine can be introduced at the C-3 position .
Biological Interaction Studies
While not a direct chemical reaction, the compound interacts with enzymes via:
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Hydrogen Bonding : Morpholine oxygen and pyridine nitrogen engage active-site residues .
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Nitro Group Coordination : Binds metal ions in metalloenzymes, inhibiting activity .
Mechanistic Insights
Comparison with Similar Compounds
Structural Comparisons
N4-(3-Fluorophenyl)-N2-[3-(4-morpholinyl)propyl]-5-nitropyrimidine-2,4,6-triamine ()
- Core Structure: Pyrimidine triamine vs. pyridine.
- Substituents : A 3-fluorophenyl group at N4 and the same morpholinylpropyl chain at N2. The fluorine atom enhances electronegativity and may improve metabolic stability.
- Implications: The triamine system could enhance binding to metal ions or biological targets compared to the monoamine in the target compound.
N-[3-(4-Morpholinyl)propyl]-2-adamantanamine ()
- Core Structure : Adamantane replaces the pyridine ring. Adamantane’s rigid, lipophilic structure increases hydrophobicity and may improve blood-brain barrier penetration.
- Substituents : The morpholinylpropyl chain is retained, but the lack of a nitro group reduces electron-withdrawing effects.
5-Nitro-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine ()
- Core Structure : Pyridine with a nitro group, similar to the target compound.
- Substituents : A pyridinylethyl group instead of morpholinylpropyl. The secondary amine and additional pyridine ring may enable chelation or π-π stacking interactions.
5-Nitro-2-(1-piperidinyl)pyridine ()
- Core Structure : Pyridine with nitro group.
- Substituents : Piperidine (a six-membered amine ring) replaces morpholine. The absence of an oxygen atom in piperidine reduces polarity and hydrogen-bonding capacity compared to morpholine.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
